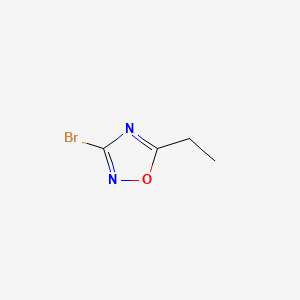

3-Bromo-5-ethyl-1,2,4-oxadiazole

Description

Properties

IUPAC Name |

3-bromo-5-ethyl-1,2,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5BrN2O/c1-2-3-6-4(5)7-8-3/h2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBNVODTUMQHJMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC(=NO1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801296420 | |

| Record name | 1,2,4-Oxadiazole, 3-bromo-5-ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801296420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256643-25-0 | |

| Record name | 1,2,4-Oxadiazole, 3-bromo-5-ethyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1256643-25-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2,4-Oxadiazole, 3-bromo-5-ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801296420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-Bromo-5-ethyl-1,2,4-oxadiazole synthesis pathway

An In-depth Technical Guide to the Synthesis of 3-Bromo-5-ethyl-1,2,4-oxadiazole

Abstract

The 1,2,4-oxadiazole moiety is a cornerstone in modern medicinal chemistry, frequently employed as a bioisosteric replacement for amide and ester functionalities to enhance metabolic stability and pharmacokinetic profiles.[1] Halogenated derivatives, such as this compound, serve as versatile synthetic intermediates, enabling further molecular elaboration through cross-coupling reactions. This guide provides a comprehensive overview of a robust and field-proven synthetic pathway for this compound, designed for researchers, chemists, and professionals in drug development. The narrative emphasizes the causal logic behind procedural steps, mechanistic insights, and detailed experimental protocols, grounded in authoritative scientific literature.

Introduction and Strategic Overview

The synthesis of 3,5-disubstituted 1,2,4-oxadiazoles is a well-established field, with the most prevalent methods involving the condensation of an amidoxime with an activated carboxylic acid derivative, followed by cyclodehydration.[2][3] However, the direct construction of a 3-halo-1,2,4-oxadiazole using this approach is challenging due to the instability of the required halogenated amidoxime precursors.

A more strategic and reliable approach involves the late-stage functionalization of a pre-formed 1,2,4-oxadiazole ring. Specifically, the conversion of a stable 3-amino precursor to the desired 3-bromo derivative via a Sandmeyer reaction offers a high-yielding and versatile pathway.[4][5] This method allows for the secure construction of the core heterocycle first, followed by the robust introduction of the halogen.

This guide will focus on a two-stage synthetic strategy:

-

Stage 1: Synthesis of the key intermediate, 5-ethyl-1,2,4-oxadiazol-3-amine.

-

Stage 2: Conversion of the 3-amino group to a 3-bromo group via a copper-catalyzed Sandmeyer reaction.

Retrosynthetic Analysis

A logical retrosynthetic analysis of the target molecule informs our forward synthesis plan. The C-Br bond at the 3-position is identified as the key disconnection, pointing to a 3-amino group as a practical precursor. The 1,2,4-oxadiazole ring itself can be disconnected to reveal its constituent synthons: hydroxyguanidine and an activated form of propanoic acid.

Caption: Retrosynthetic analysis of this compound.

Core Synthesis Pathway: A Step-by-Step Guide

The selected pathway is designed for reliability and scalability, utilizing commercially available starting materials and well-documented chemical transformations.

Caption: Overall workflow for the synthesis of the target compound.

Stage 1: Synthesis of 5-Ethyl-1,2,4-oxadiazol-3-amine

This stage involves the acylation of hydroxyguanidine with propionyl chloride, followed by an intramolecular cyclodehydration to form the stable oxadiazole ring. Pyridine is used as a base to neutralize the HCl generated during the acylation and to facilitate the subsequent cyclization.

Mechanism: The reaction begins with the nucleophilic attack of the more basic amino group of hydroxyguanidine on the electrophilic carbonyl carbon of propionyl chloride. The resulting O-acyl intermediate is primed for cyclization. Under thermal conditions, the hydroxyl group attacks the nitrile-like carbon of the guanidine moiety, followed by dehydration to yield the aromatic 1,2,4-oxadiazole ring.

Experimental Protocol:

-

Reagent Preparation: In a three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, suspend hydroxyguanidine sulfate (1.0 eq) in pyridine (5-10 volumes). Cool the suspension to 0 °C in an ice bath.

-

Acylation: Add propionyl chloride (1.1 eq) dropwise to the cooled suspension over 30 minutes, ensuring the internal temperature does not exceed 10 °C.

-

Cyclization: After the addition is complete, remove the ice bath and heat the reaction mixture to reflux (approx. 115 °C) for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: Cool the reaction mixture to room temperature. Remove the pyridine under reduced pressure. To the resulting residue, add water and extract the product with ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel or by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) to yield 5-ethyl-1,2,4-oxadiazol-3-amine as a solid.

Stage 2: Sandmeyer Bromination of 5-Ethyl-1,2,4-oxadiazol-3-amine

The Sandmeyer reaction is a classic and highly effective method for converting an aromatic amino group into a halide via a diazonium salt intermediate.[4][6] The use of copper(I) bromide is crucial for catalyzing the transformation.[5]

Mechanism: The reaction proceeds in two critical steps:

-

Diazotization: The primary amino group reacts with nitrous acid (formed in situ from sodium nitrite and hydrobromic acid) at low temperatures to form a diazonium salt. This converts the amino group into an excellent leaving group (N₂).[7]

-

Radical Substitution: A single-electron transfer from the copper(I) catalyst to the diazonium salt generates an aryl radical and nitrogen gas. The radical then abstracts a bromine atom from a copper(II) bromide species, yielding the final product and regenerating the copper(I) catalyst.[4][6]

Caption: Simplified mechanism of the Sandmeyer bromination reaction.

Experimental Protocol:

-

Diazotization: In a flask maintained at 0-5 °C, dissolve 5-ethyl-1,2,4-oxadiazol-3-amine (1.0 eq) in 48% hydrobromic acid (HBr, ~4 eq). To this solution, add a pre-cooled aqueous solution of sodium nitrite (NaNO₂, 1.2 eq) dropwise, keeping the temperature strictly below 5 °C. Stir the resulting diazonium salt solution for 30 minutes at 0 °C.

-

Catalyst Addition: In a separate flask, dissolve copper(I) bromide (CuBr, 1.2 eq) in 48% HBr. Add this solution to the cold diazonium salt solution portion-wise. Vigorous evolution of nitrogen gas will be observed.

-

Reaction Completion: After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours, or until gas evolution ceases.

-

Work-up and Isolation: Pour the reaction mixture into water and extract with a suitable organic solvent, such as dichloromethane or diethyl ether (3x).

-

Purification: Combine the organic extracts, wash with saturated sodium bicarbonate solution, followed by brine. Dry the solution over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude this compound can be purified by vacuum distillation or column chromatography on silica gel to afford the final product.

Data Presentation and Characterization

Thorough characterization of the intermediate and final product is essential to confirm identity and purity. The following table summarizes the expected analytical data.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected ¹H NMR (δ, ppm) | Expected ¹³C NMR (δ, ppm) | Expected MS (m/z) |

| 5-Ethyl-1,2,4-oxadiazol-3-amine | C₄H₇N₃O | 113.12 | ~5.0 (br s, 2H, NH₂), 2.8 (q, 2H, CH₂), 1.3 (t, 3H, CH₃) | ~178 (C5), ~165 (C3), ~22 (CH₂), ~11 (CH₃) | 114 [M+H]⁺ |

| This compound | C₄H₅BrN₂O | 177.00 | 3.0 (q, 2H, CH₂), 1.4 (t, 3H, CH₃) | ~182 (C5), ~145 (C3), ~23 (CH₂), ~11 (CH₃) | 176/178 [M]⁺ (Br isotope pattern) |

Alternative Synthetic Strategy: 1,3-Dipolar Cycloaddition

While the Sandmeyer route is preferred for its reliability, an alternative pathway worth noting is the [3+2] 1,3-dipolar cycloaddition.[2] This approach would involve the reaction of an in situ generated ethyl nitrile oxide with cyanogen bromide.

Conceptual Workflow:

-

Nitrile Oxide Formation: Propionaldehyde oxime is oxidized (e.g., with N-bromosuccinimide) to form the corresponding hydroximoyl bromide.

-

Cycloaddition: Elimination of HBr from the hydroximoyl bromide in the presence of a base generates the transient ethyl nitrile oxide, which is immediately trapped by cyanogen bromide in a cycloaddition reaction to form the this compound ring.

Causality and Choice: This route is mechanistically elegant but can be lower-yielding and more sensitive to reaction conditions than the Sandmeyer approach. The handling of unstable nitrile oxide intermediates and toxic cyanogen bromide requires specialized care, making the Sandmeyer pathway the more practical choice for most laboratory settings.

Conclusion

This guide has detailed a robust, two-stage synthetic pathway for this compound, a valuable building block for drug discovery and chemical synthesis. The strategy, centered on the construction of a 3-amino-5-ethyl-1,2,4-oxadiazole intermediate followed by a high-fidelity Sandmeyer bromination, represents a logical and experimentally validated approach. By providing detailed protocols, mechanistic rationale, and expected characterization data, this document serves as a practical resource for scientists aiming to synthesize this and related heterocyclic compounds.

References

- Baykov, S., et al. (2017). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. Molecules, 22(9), 1513. [Link][8][9]

- Organic Chemistry Portal. (n.d.). Synthesis of 1,2,4-oxadiazoles. organic-chemistry.org. [Link][10]

- Pace, A., & Pierro, P. (2009). Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applications. Arkivoc, 2009(1), 375-417. [Link][2]

- Kayukova, L. A. (2005). Synthesis of 1,2,4-oxadiazoles (a review). Pharmaceutical Chemistry Journal, 39, 422-430. [Link][3]

- Gautam, N., & Singh, M. (2014). Synthetic Procedures and Pharmacological Activities of 1,2,4-Oxadiazoles-A Review. International Journal of Pharmaceutical Sciences and Research, 5(8), 3125. [Link][1]

- Powner, M. W., et al. (2016). Multistep Synthesis of 1,2,4-Oxadiazoles via DNA-Conjugated Aryl Nitrile Substrates. Bioconjugate Chemistry, 27(4), 939-944. [Link][11]

- Wikipedia. (n.d.). Sandmeyer reaction. [Link][4]

- BYJU'S. (n.d.). Sandmeyer Reaction Mechanism. [Link][6]

- Raza, A., & Siddiqui, Z. N. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 19(2), 793-820. [Link][5]

- Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. organic-chemistry.org. [Link][12]

- Reusch, W. (2013). Reactions of Diazonium Salts. In Virtual Textbook of Organic Chemistry. Michigan State University Department of Chemistry. [Link][7]

- Taha, M. O., et al. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Pharmaceuticals, 13(6), 111. [Link][13]

- Popiołek, Ł., & Biernasiuk, A. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Molecules, 27(8), 2411. [Link][14]

Sources

- 1. rjptonline.org [rjptonline.org]

- 2. soc.chim.it [soc.chim.it]

- 3. researchgate.net [researchgate.net]

- 4. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 5. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. byjus.com [byjus.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

A Technical Guide to 3-Bromo-5-ethyl-1,2,4-oxadiazole: Synthesis, Reactivity, and Applications in Drug Discovery

Abstract

This technical guide provides an in-depth examination of 3-Bromo-5-ethyl-1,2,4-oxadiazole, a heterocyclic building block of increasing importance in medicinal chemistry. The 1,2,4-oxadiazole scaffold is recognized for its role as a stable bioisostere for esters and amides, contributing to improved pharmacokinetic properties in drug candidates.[1][2] This document details the compound's physicochemical properties, provides a validated, step-by-step synthesis protocol with mechanistic insights, explores its reactivity profile, particularly in cross-coupling reactions, and discusses its application in modern drug development. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile molecule in their synthetic programs.

Compound Identification and Physicochemical Properties

This compound is a halogenated five-membered heterocycle. The bromine atom at the 3-position serves as a versatile synthetic handle, primarily for carbon-carbon and carbon-heteroatom bond formation, making it a valuable intermediate in the synthesis of more complex molecules.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1256643-25-0 | [3][4] |

| Molecular Formula | C4H5BrN2O | [3] |

| Molecular Weight | 177.00 g/mol | [3][5] |

| Appearance | Solid (typical) | |

| Boiling Point (Est.) | 170-188 °C | [5] |

| SMILES | CCC1=NC(=NO1)Br | [5] |

| InChI Key | WBNVODTUMQHJMO-UHFFFAOYSA-N | [5] |

Synthesis and Mechanistic Considerations

The most prevalent and reliable method for synthesizing 3-substituted-1,2,4-oxadiazoles is the cyclization of an O-acyl amidoxime intermediate.[1] This approach offers high yields and regiochemical control. The synthesis of this compound can be logically divided into two primary stages: formation of the 5-ethyl-1,2,4-oxadiazol-3-amine precursor, followed by a Sandmeyer-type bromination.

Synthesis Pathway Overview

The overall transformation begins with readily available starting materials and proceeds through a stable amine intermediate, which is then converted to the target bromo-oxadiazole.

Sources

A Technical Guide to the Spectroscopic Characterization of 3-Bromo-5-ethyl-1,2,4-oxadiazole

Foreword

For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural elucidation of novel chemical entities is the bedrock of discovery. 3-Bromo-5-ethyl-1,2,4-oxadiazole, a member of a privileged class of heterocyclic compounds, presents a unique combination of functionalities—a halogenated heterocycle and an aliphatic chain—that are of significant interest in medicinal chemistry.[1] This guide provides an in-depth, predictive analysis of the spectral data for this compound. In the absence of published experimental spectra, this document leverages foundational spectroscopic principles and data from analogous structures to offer a robust, predictive framework for its characterization. The methodologies and interpretations herein are designed to serve as a self-validating system, empowering researchers to confidently identify and characterize this and similar molecules.

Molecular Structure and Spectroscopic Overview

The structural integrity of a compound is paramount, and its confirmation relies on a synergistic application of various analytical techniques. For this compound, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy provides a complete picture of its molecular architecture.

Figure 2: ¹H-¹H spin-spin coupling in the ethyl group.

Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments and information about their electronic surroundings.

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~ 165 - 175 | C5 (Oxadiazole ring) |

| ~ 150 - 160 | C3 (Oxadiazole ring) |

| ~ 20 - 25 | -CH₂- |

| ~ 10 - 15 | -CH₃ |

Interpretation and Causality

Four distinct signals are expected, corresponding to the four unique carbon atoms in the molecule.

-

Heterocyclic Carbons (C3 and C5): Carbons within the 1,2,4-oxadiazole ring are significantly deshielded due to the high electronegativity of the adjacent nitrogen and oxygen atoms, causing them to resonate far downfield. [2][3]The C3 carbon, being bonded to the highly electronegative bromine atom, is expected in the ~150 - 160 ppm range. The C5 carbon, attached to the ethyl group, is also in a highly deshielded environment, predicted around 165 - 175 ppm.

-

Aliphatic Carbons: The ethyl group carbons appear in the upfield, aliphatic region of the spectrum. The methylene carbon (-CH₂-), being directly attached to the electron-withdrawing ring, is more deshielded (~20 - 25 ppm) than the terminal methyl carbon (-CH₃-), which is expected around 10 - 15 ppm. [4][5]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, offering crucial clues to its structure.

Experimental Protocol: Electron Ionization (EI-MS)

The sample is introduced into a high vacuum chamber and bombarded with a high-energy electron beam (typically 70 eV). This process ejects an electron from the molecule, creating a positively charged molecular ion (M⁺•). [6]The excess energy causes the molecular ion to fragment into smaller, characteristic ions. These ions are then separated by their mass-to-charge ratio (m/z) and detected.

Predicted Mass Spectrum

| Predicted m/z | Assignment | Key Feature |

| 177 / 179 | [M]⁺• (Molecular Ion) | Isotopic pattern for one bromine atom (approx. 1:1 ratio) |

| 148 / 150 | [M - C₂H₅]⁺ | Loss of the ethyl group |

| 120 / 122 | [M - C₂H₅ - CO]⁺ | Subsequent loss of carbon monoxide |

| 70 | [C₂H₅-C=N-O]⁺ | Fragment from ring cleavage |

| 29 | [C₂H₅]⁺ | Ethyl cation |

Interpretation and Causality

-

Molecular Ion Peak: The most critical feature is the molecular ion peak. Due to the natural abundance of bromine isotopes (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%), the molecular ion will appear as a pair of peaks of nearly equal intensity at m/z 177 and 179. This "M/M+2" pattern is a definitive indicator of the presence of a single bromine atom in the molecule.

-

Fragmentation Pathway: The energetically unstable molecular ion will fragment in predictable ways. A primary fragmentation event is often the cleavage of the bond between the ring and the ethyl group, a stable neutral radical, resulting in a fragment ion at m/z 148/150. [7]Further fragmentation of the heterocyclic ring can lead to the loss of stable neutral molecules like carbon monoxide. The detection of an ethyl cation at m/z 29 would further support the presence of the ethyl substituent. [6]

Figure 3: Predicted major fragmentation pathway for this compound.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.

Experimental Protocol: Fourier-Transform IR (FT-IR)

A small amount of the sample is typically mixed with dry potassium bromide (KBr) powder and pressed into a thin, transparent pellet. Alternatively, if the compound is a liquid or a low-melting solid, a spectrum can be obtained by placing a thin film of the sample between two salt (NaCl or KBr) plates. The sample is then exposed to a range of infrared frequencies, and the resulting absorption spectrum is recorded.

Predicted IR Absorption Data

| Predicted Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 2980 - 2850 | C-H stretch | Aliphatic (ethyl group) |

| ~ 1615 | C=N stretch | 1,2,4-Oxadiazole ring |

| ~ 1460 | C-H bend | Aliphatic (ethyl group) |

| ~ 1380 | C-O stretch | 1,2,4-Oxadiazole ring |

| ~ 1020 | N-O stretch | 1,2,4-Oxadiazole ring |

| ~ 650 | C-Br stretch | Bromoalkane |

Interpretation and Causality

The IR spectrum provides a "fingerprint" of the molecule's functional groups.

-

Aliphatic C-H Stretches: The presence of the ethyl group will be clearly indicated by C-H stretching vibrations just below 3000 cm⁻¹. [8]* Oxadiazole Ring Vibrations: The characteristic vibrations of the 1,2,4-oxadiazole ring are key for its identification. A strong band around 1615 cm⁻¹ can be attributed to the C=N stretching vibration. The C-O and N-O stretching vibrations within the ring are expected to appear in the 1400-1000 cm⁻¹ region. [9]* C-Br Stretch: The vibration corresponding to the carbon-bromine bond is expected to appear in the lower frequency (fingerprint) region of the spectrum, typically around 650 cm⁻¹.

Conclusion

The comprehensive analysis outlined in this guide demonstrates how a multi-faceted spectroscopic approach can be used to achieve unambiguous structural confirmation of this compound. The predicted ¹H and ¹³C NMR spectra define the carbon-hydrogen framework, mass spectrometry confirms the molecular weight and elemental composition (specifically the presence of bromine), and IR spectroscopy identifies the key functional groups. Together, these techniques provide a cohesive and self-validating dataset that is essential for advancing research and development involving this and related heterocyclic compounds.

References

- Bonacorso, H. G., et al. (2006). ¹³C NMR Chemical Shifts Substituent Effects of (E)- and (Z)-N-ethyl-N-Methylamides. Spectroscopy Letters, 25(8).

- Castillo, A. M., Patiny, L., & Wist, J. (2011). Fast and Accurate Algorithm for the Simulation of NMR spectra of Large Spin Systems. Journal of Magnetic Resonance.

- JournalsPub. (n.d.). Heterocyclic Oxadiazole Derivatives Through Various Spectroscopic Techniques as UV, IR.

- Chemguide. (n.d.).

- SciSpace. (n.d.). ¹³C NMR Spectra of Some Substituted 1,2,4-Oxidiazoles and 4,5-Dihydro-1,2,4-Oxadiazoles.

- BenchChem. (2025). Technical Guide: Spectroscopic and Synthetic Profile of 3-Bromo-5-(bromomethyl)-1,2,4-oxadiazole.

- Doc Brown's Advanced Organic Chemistry. (2025). Ethyl ethanoate low high resolution H-1 proton nmr spectrum.

- Chemistry LibreTexts. (2024). Chemical Shifts in ¹H NMR Spectroscopy.

- Compound Interest. (n.d.). A Guide to ¹H NMR Chemical Shift Values.

- Doc Brown's Advanced Organic Chemistry. (2025). C-13 nmr spectrum of ethanol analysis of chemical shifts.

- Synthesis, characterization and biological screening of N-substituted derivatives of 5-benzyl-1,3,4-oxadiazole-2yl-2′′-sulfanyl acetamide. (n.d.).

- Oregon State University. (n.d.). ¹H NMR Chemical Shift.

- Chemistry LibreTexts. (2024). 13.3: Chemical Shifts in ¹H NMR Spectroscopy.

- Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra.

- Compound Interest. (n.d.). A Guide to ¹³C NMR Chemical Shift Values.

- Organic Chemistry Data. (2021). NMR Spectroscopy :: ¹³C NMR Chemical Shifts.

- Synthesis, characterization, biological evaluation, and molecular docking studies of new 1,3,4-oxadiazole-thioether derivative as antioxidants and cytotoxic agents. (n.d.).

- Design, Synthesis, ADME, and Anticancer Studies of Newer N-Aryl-5-(3,4,5-Trifluorophenyl)

- Siniscalchi, T. (2021). Exercise 16.7 - Predicting Chemical Shifts in an 1H-NMR Spectrum [Video]. YouTube.

- BenchChem. (n.d.). 3-Bromo-5-tert-butyl-1,2,4-oxadiazole.

- Fowler, S. (2017). How to predict the 13C NMR spectrum of a compound [Video]. YouTube.

- NMRDB.org. (n.d.). Predict 13C carbon NMR spectra.

- Sajed, T., et al. (2024). Accurate prediction of 1H NMR chemical shifts of small molecules using machine learning. Metabolites, 14(5), 290.

- Wiley-VCH. (2007).

- Chemguide. (n.d.).

- Synthesis and Screening of NewO[9][14][15]xadiazole,T[9][15][16]riazole, andT[9][15][16]riazolo[4,3-b]t[9][15][16]riazole Derivatives as Potential Antitumor Agents on the Colon Carcinoma Cell Line (HCT-116). (2021).

- Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. (2014).

- ResearchGate. (2008). ¹³C NMR Spectroscopy of Heterocycles: 3,5 Diaryl-4-bromoisoxazoles.

- ResearchGate. (n.d.).

- Chemchart. (n.d.). This compound (1256643-25-0).

- PubChem. (n.d.).

- Mass spectrometry of oxazoles. (n.d.).

- Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. (2023).

- ResearchGate. (n.d.). Electron Ionization Induced Fragmentation of some 3-Aroylamino-5-Methyl-1,2,4- Oxadiazoles and 3-Acetylamino-5-Aryl-1,2,4-Oxadiazoles.

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. scispace.com [scispace.com]

- 3. Synthesis, characterization, biological evaluation, and molecular docking studies of new 1,3,4-oxadiazole-thioether derivative as antioxidants and cytotoxic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. C-13 nmr spectrum of ethanol analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of ethyl alcohol doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. article.sapub.org [article.sapub.org]

- 8. applications.emro.who.int [applications.emro.who.int]

- 9. journalspub.com [journalspub.com]

An In-Depth Technical Guide to 3-Bromo-5-ethyl-1,2,4-oxadiazole: Structure, Synthesis, and Applications

This technical guide provides a comprehensive overview of 3-Bromo-5-ethyl-1,2,4-oxadiazole, a halogenated heterocyclic compound with significant potential in medicinal chemistry and drug development. We will delve into its molecular structure, outline a robust synthetic pathway, predict its spectroscopic signature, and explore its reactivity and potential applications for researchers, scientists, and professionals in drug development.

The 1,2,4-Oxadiazole Scaffold: A Privileged Structure in Medicinal Chemistry

The 1,2,4-oxadiazole ring is a five-membered heterocycle containing one oxygen and two nitrogen atoms. This scaffold has garnered considerable attention in pharmaceutical sciences due to its unique properties. It often serves as a bioisostere for ester and amide functionalities, which can enhance the metabolic stability and pharmacokinetic profile of drug candidates.[1] The 1,2,4-oxadiazole nucleus is present in a wide array of biologically active compounds, demonstrating its versatility as a pharmacophore.[2]

Molecular Structure of this compound

The molecular structure of this compound features a central 1,2,4-oxadiazole ring with a bromine atom substituted at the C3 position and an ethyl group at the C5 position. The presence of the bromine atom at an electron-deficient carbon and the alkyl group at the other carbon position bestows upon the molecule a unique combination of reactivity and lipophilicity, making it an interesting building block for combinatorial chemistry and drug discovery.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₄H₅BrN₂O | [3] |

| Molecular Weight | 177.001 g/mol | [3] |

| Hydrogen Bond Acceptors | 3 | [3] |

| Hydrogen Bond Donors | 0 | [3] |

| Aromatic Rings | 1 | [3] |

| CAS Number | 1256643-25-0 | [3] |

digraph "3_Bromo_5_ethyl_1_2_4_oxadiazole" { graph [layout=neato, overlap=false, splines=true, maxiter=5000, start=123]; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];// Atom nodes N1 [label="N", pos="0,1!", color="#4285F4", fontcolor="#FFFFFF"]; O2 [label="O", pos="0.866,0.5!", color="#EA4335", fontcolor="#FFFFFF"]; C3 [label="C", pos="0.866,-0.5!", color="#202124", fontcolor="#FFFFFF"]; N4 [label="N", pos="0,-1!", color="#4285F4", fontcolor="#FFFFFF"]; C5 [label="C", pos="-0.866,-0.5!", color="#202124", fontcolor="#FFFFFF"]; Br [label="Br", pos="1.866,-1!", color="#34A853", fontcolor="#FFFFFF"]; C6 [label="CH₂", pos="-1.866,-1!", color="#202124", fontcolor="#FFFFFF"]; C7 [label="CH₃", pos="-2.866,-0.5!", color="#202124", fontcolor="#FFFFFF"];

// Bonds N1 -- O2 [label=""]; O2 -- C3 [label=""]; C3 -- N4 [label=""]; N4 -- C5 [label=""]; C5 -- N1 [label=""]; C3 -- Br [label=""]; C5 -- C6 [label=""]; C6 -- C7 [label=""]; }

Caption: Molecular structure of this compound.

Synthesis of this compound: A Proposed Protocol

Proposed Synthetic Workflow

The synthesis can be envisioned in two primary steps: the formation of the ethyl-substituted amidoxime, followed by its reaction with a bromo-containing single-carbon source to form the heterocyclic ring.

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Proposed)

Step 1: Synthesis of Propionamidoxime

-

To a solution of propionitrile (1 equivalent) in a mixture of ethanol and water (e.g., 1:1 v/v), add hydroxylamine hydrochloride (1.2 equivalents) and a mild base such as sodium bicarbonate (1.5 equivalents).

-

Heat the reaction mixture to reflux (approximately 80-90 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield propionamidoxime, which can be used in the next step without further purification.

Step 2: Synthesis of this compound

-

Dissolve propionamidoxime (1 equivalent) in an anhydrous polar aprotic solvent such as N,N-dimethylformamide (DMF).

-

Add a base, for instance, potassium carbonate (2-3 equivalents), to the solution.

-

To this stirred suspension, add a suitable one-carbon bromo-electrophile. A plausible reagent would be a source of dibromomethylidene, which can be generated in situ or used as a stable precursor.

-

Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) and monitor by TLC.

-

After the reaction is complete, pour the mixture into ice-water and extract the product with an organic solvent like diethyl ether or ethyl acetate.

-

Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to obtain pure this compound.

Predicted Spectroscopic Data

While experimental spectra for this compound are not available in the reviewed literature, its spectroscopic characteristics can be reliably predicted based on data from analogous compounds.

Table 2: Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 2.9 - 3.1 | Quartet | 2H | -CH₂- |

| ~ 1.3 - 1.5 | Triplet | 3H | -CH₃ |

Table 3: Predicted ¹³C NMR Spectral Data (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 175 - 180 | C5 (carbon of the oxadiazole ring attached to the ethyl group) |

| ~ 150 - 155 | C3 (carbon of the oxadiazole ring attached to Br) |

| ~ 20 - 25 | -CH₂- |

| ~ 10 - 15 | -CH₃ |

Table 4: Predicted Infrared (IR) Absorption Bands

| Wavenumber (cm⁻¹) | Assignment |

| ~ 2980 - 2850 | C-H stretching (ethyl group) |

| ~ 1600 - 1550 | C=N stretching (oxadiazole ring) |

| ~ 1450 - 1350 | C-H bending (ethyl group) |

| ~ 1100 - 1000 | C-O-N stretching (oxadiazole ring) |

| ~ 700 - 600 | C-Br stretching |

Table 5: Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Relative Intensity (%) | Assignment |

| 176/178 | Isotopic pattern for Br | [M]⁺ (Molecular ion) |

| 147/149 | Variable | [M-C₂H₅]⁺ |

| 97 | Variable | [M-Br]⁺ |

Reactivity and Potential for Further Functionalization

The bromine atom at the C3 position of the 1,2,4-oxadiazole ring is the most reactive site for nucleophilic substitution. This is due to the electron-withdrawing nature of the heterocyclic ring, which makes the C3 carbon electrophilic. This reactivity opens up a vast chemical space for the synthesis of diverse derivatives.

Caption: Nucleophilic substitution at the C3 position of this compound.

This facile substitution allows for the introduction of a wide range of functional groups, including amines, thiols, and alcohols, thereby enabling the generation of libraries of compounds for biological screening.

Potential Applications in Drug Discovery and Beyond

The 1,2,4-oxadiazole scaffold is a well-established pharmacophore in numerous therapeutic areas. Derivatives have shown a broad spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[2][4]

Given the structural alerts present in this compound, it is a prime candidate for use as a versatile intermediate in the synthesis of novel therapeutic agents. For instance, the ethyl group can provide favorable lipophilic interactions with biological targets, while the bromo-handle allows for the introduction of various functionalities to modulate activity and selectivity.

Caption: Conceptual role of a 3-substituted-5-ethyl-1,2,4-oxadiazole derivative as a kinase inhibitor.

Beyond medicinal chemistry, halogenated heterocycles are also valuable in materials science and as agrochemicals. For example, certain oxadiazole derivatives have been patented for their fungicidal properties.[5]

Conclusion

This compound is a valuable heterocyclic building block with significant potential for the development of new chemical entities. Its straightforward, albeit proposed, synthesis and the reactivity of its C-Br bond make it an attractive starting material for the creation of diverse molecular libraries. The inherent biological relevance of the 1,2,4-oxadiazole core suggests that derivatives of this compound are promising candidates for future drug discovery and agrochemical research. This guide provides a foundational understanding for researchers looking to explore the chemistry and potential of this versatile molecule.

References

- Kumar, R., Yadav, R. K., Mazumder, A., Salahuddin, Kukreti, N., Singh, H., ... & Singh, S. K. (2023). Insights into adopted synthetic approaches for 1,2,4-oxadiazoles: A review.

- Sharma, S., & Kumar, A. (2017). Synthetic Procedures and Pharmacological Activities of 1,2,4-Oxadiazoles-A Review. International Journal of Pharmaceutical Sciences and Research, 8(7), 2776-2788. [Link]

- Kayukova, L. A. (2005). Synthesis of 1,2,4-oxadiazoles (a review). Pharmaceutical Chemistry Journal, 39(8), 411-432. [Link]

- Bhadraiah, U., Kumar, A., & Singh, R. K. (2022). A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents. Journal of the Iranian Chemical Society, 19(1), 1-19. [Link]

- ChemBK. 3-BROMO-[7][8][9]OXADIAZOLE-5-CARBOXYLIC ACID ETHYL ESTER. [Link]

- Chemchart. This compound (1256643-25-0). [Link]

- Katirtzi, A. (2013). Amidoximes as intermediates for the synthesis of potential drugs. Charles University in Prague, Faculty of Pharmacy in Hradec Králové. [Link]

- ChemSynthesis.

- Pace, A., & Pierro, P. (2009). Recent advances on 1,2,4-oxadiazoles: from synthesis to reactivity and pharmaceutical applications. Organic & Biomolecular Chemistry, 7(21), 4337-4348. [Link]

- PubChem. 3-Bromo-5-methyl-1,2,4-oxadiazole. [Link]

- PubChem.

- ResearchGate. A Review of Modern Methods of Synthesis 1, 3, 4-Oxadiazole as a Bioactive Compounds. [Link]

- ResearchGate.

- Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applic

- Synthesis, characterization and biological screening of N-substituted derivatives of 5-benzyl-1,3,4-oxadiazole-2yl-2′′-sulfanyl acetamide. [Link]

- Google P

- Organic Chemistry Portal. Synthesis of 1,2,4-oxadiazoles. [Link]

- Głowacka, I. E., & Wujec, M. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Pharmaceuticals, 13(6), 111. [Link]

- ResearchGate.

- Chemistry and Pharmacological Importance of 1,3,4-Oxadiazole Deriv

- Heterocyclic 1, 3, 4-Oxadiazole Compounds with Diverse Biological Activities - A Comprehensive Review. [Link]

- A Review on Substituted 1,3,4-Oxadiazole and its Biological Activities. [Link]

Sources

- 1. This compound (1256643-25-0) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

- 2. journalspub.com [journalspub.com]

- 3. application.wiley-vch.de [application.wiley-vch.de]

- 4. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

The 1,2,4-Oxadiazole Scaffold: A Privileged Motif in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The 1,2,4-oxadiazole, a five-membered heterocyclic ring, has emerged as a "privileged scaffold" in medicinal chemistry due to its remarkable versatility and wide spectrum of biological activities.[1][2][3] This five-membered heterocyclic ring containing two nitrogen atoms and one oxygen atom has garnered significant attention in drug discovery.[4] Its unique physicochemical properties, including its role as a bioisostere for amide and ester groups, contribute to enhanced metabolic stability and favorable pharmacokinetic profiles of drug candidates.[5][6] This technical guide provides a comprehensive overview of the significant biological activities of 1,2,4-oxadiazole derivatives, with a focus on their anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties. We will delve into the underlying mechanisms of action, present detailed experimental protocols for activity evaluation, and visualize key pathways and workflows to provide actionable insights for drug development professionals.

The 1,2,4-Oxadiazole Core: A Foundation for Diverse Pharmacology

The 1,2,4-oxadiazole ring is a versatile building block in drug design. Its derivatives have been reported to exhibit a wide array of pharmacological effects, including anticancer, anti-inflammatory, analgesic, antiviral, antibacterial, and antifungal activities.[1][7][8] This diversity stems from the ring's ability to engage in various non-covalent interactions with biological targets and its favorable metabolic stability.[6] The interest in the biological applications of 1,2,4-oxadiazoles has significantly increased in recent years, leading to the discovery of several drug candidates.[1]

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

The anti-cancer potential of 1,2,4-oxadiazole derivatives is a major area of research.[7][9] These compounds have demonstrated significant cytotoxicity against a variety of human cancer cell lines, including breast, lung, prostate, and colon cancer.[7][10]

Mechanisms of Anticancer Action

The anticancer effects of 1,2,4-oxadiazole derivatives are mediated through various mechanisms, including:

-

Enzyme Inhibition: A key target for many anticancer drugs is the inhibition of kinases, enzymes that play a crucial role in cell signaling and proliferation.[11] Some 1,2,4-oxadiazole derivatives have been shown to be potent inhibitors of specific kinases involved in cancer progression.[11] Another important target is carbonic anhydrase IX (CAIX), an enzyme overexpressed in many tumors.[12]

-

Induction of Apoptosis: Many derivatives can trigger programmed cell death, or apoptosis, in cancer cells. This is a critical mechanism for eliminating malignant cells without inducing an inflammatory response.

-

Tubulin Polymerization Inhibition: Several 1,2,4-oxadiazole-containing compounds have been identified as tubulin binding agents, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis.[5]

-

Histone Deacetylase (HDAC) Inhibition: Some derivatives act as HDAC inhibitors, which can lead to cell differentiation, cell growth arrest, and apoptosis.[1][9]

Quantitative Data: In Vitro Cytotoxicity

The following table summarizes the in vitro anticancer activity of selected 1,2,4-oxadiazole derivatives against various cancer cell lines. The IC₅₀ value represents the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference Compound | Reference IC₅₀ (µM) | Source |

| Compound 1 | MCF-7 (Breast) | 0.68 ± 0.03 | Adriamycin | Not specified | [7] |

| A-549 (Lung) | 1.56 ± 0.061 | Adriamycin | Not specified | [7] | |

| A375 (Melanoma) | 0.79 ± 0.033 | Adriamycin | Not specified | [7] | |

| Compound 3 | HCT-116 (Colon) | 6.0 ± 3 | Etoposide | Not specified | [7] |

| Compound 5 | MCF-7 (Breast) | 0.22 ± 0.078 | Not specified | Not specified | [7] |

| A-549 (Lung) | 0.11 ± 0.051 | Not specified | Not specified | [7] | |

| Colo-205 (Colon) | 0.93 ± 0.043 | Not specified | Not specified | [7] | |

| A2780 (Ovarian) | 0.34 ± 0.056 | Not specified | Not specified | [7] | |

| 7a | MCF-7 (Breast) | 0.76 ± 0.044 | Doxorubicin | 1.91 ± 0.84 | [10] |

| A549 (Lung) | 0.18 ± 0.019 | Doxorubicin | 2.03 ± 0.091 | [10] | |

| DU145 (Prostate) | 1.13 ± 0.55 | Doxorubicin | 2.87 ± 0.112 | [10] | |

| MDA MB-231 (Breast) | 0.93 ± 0.013 | Doxorubicin | 3.08 ± 0.135 | [10] | |

| 11h | MCF-7 (Breast) | 0.34 ± 0.025 | Doxorubicin | 1.25 ± 0.11 | [5] |

| A549 (Lung) | 0.45 ± 0.034 | Doxorubicin | 1.54 ± 0.13 | [5] | |

| MDA MB 231 (Breast) | 0.51 ± 0.042 | Doxorubicin | 1.89 ± 0.17 | [5] |

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and proliferation.[11][13][14]

Principle: The assay is based on the ability of viable cells to reduce the yellow tetrazolium salt MTT to a purple formazan product by mitochondrial reductases.[14] The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Methodology:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 1-2.5 x 10⁴ cells per well and allow them to adhere for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the 1,2,4-oxadiazole derivatives (typically in a logarithmic dilution series) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using a dose-response curve.

Visualization: Anticancer Drug Screening Workflow

Caption: Inhibition of the NF-κB signaling pathway by 1,2,4-oxadiazole derivatives.

Antimicrobial Activity: Combating Pathogenic Microorganisms

The emergence of multidrug-resistant pathogens necessitates the development of new antimicrobial agents. 1,2,4-Oxadiazole derivatives have demonstrated promising activity against a range of bacteria and fungi. [15][16][17]

Mechanisms of Antimicrobial Action

The antimicrobial effects of these compounds can be attributed to various mechanisms, including:

-

Inhibition of Essential Enzymes: Some derivatives target and inhibit enzymes crucial for microbial survival, such as those involved in cell wall synthesis or DNA replication. [18]* Disruption of Cell Membranes: Certain compounds can interfere with the integrity of microbial cell membranes, leading to leakage of cellular contents and cell death. [18]* Inhibition of Biofilm Formation: Biofilms are communities of microorganisms that are notoriously resistant to antibiotics. Some 1,2,4-oxadiazole derivatives have been shown to inhibit biofilm formation, rendering the pathogens more susceptible to treatment. [19]

Quantitative Data: In Vitro Antimicrobial Activity

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

| Compound ID | Microorganism | MIC (µg/mL) | Reference Drug | Reference MIC (µg/mL) | Source |

| 43 | Staphylococcus aureus | 0.15 | Not specified | Not specified | [15] |

| Escherichia coli | 0.05 | Not specified | Not specified | [15] | |

| Candida albicans | 12.5 | Not specified | Not specified | [15] | |

| Mycobacterium tuberculosis | 6.3 | Not specified | Not specified | [15] | |

| 12 | Staphylococcus aureus (MRSA) | 2 (µM) | Not specified | Not specified | [16] |

Experimental Protocol: Broth Microdilution for MIC Determination

This is a standard method for determining the MIC of an antimicrobial agent. [20][21][22] Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is the lowest concentration of the agent that inhibits visible growth after incubation.

Step-by-Step Methodology:

-

Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., bacteria or fungi) in a suitable broth.

-

Serial Dilution: Perform a two-fold serial dilution of the 1,2,4-oxadiazole derivative in the broth in a 96-well plate.

-

Inoculation: Inoculate each well with the microbial suspension. Include a positive control (broth with inoculum, no drug) and a negative control (broth only).

-

Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound in a well with no visible growth.

Neuroprotective Activity: A Potential Avenue for Neurological Disorders

Recent studies have highlighted the potential of 1,2,4-oxadiazole derivatives in the treatment of neurodegenerative diseases such as Alzheimer's disease and ischemic stroke. [23][24][25]

Mechanisms of Neuroprotective Action

The neuroprotective effects of these compounds are linked to:

-

Antioxidant Activity: Oxidative stress is a major contributor to neuronal damage. Some 1,2,4-oxadiazole derivatives can scavenge reactive oxygen species (ROS) and activate antioxidant defense systems. [23]* Anti-excitotoxicity: Excessive activation of glutamate receptors can lead to neuronal death. Certain derivatives may modulate glutamatergic neurotransmission.

-

Inhibition of Acetylcholinesterase (AChE): In the context of Alzheimer's disease, inhibiting AChE increases the levels of the neurotransmitter acetylcholine in the brain. Several 1,2,4-oxadiazole derivatives have shown potent AChE inhibitory activity. [24]* Activation of Nrf2 Signaling Pathway: The Nrf2 pathway plays a crucial role in cellular defense against oxidative stress. Some compounds can promote the nuclear translocation of Nrf2, leading to the expression of antioxidant enzymes. [23]

Conclusion and Future Perspectives

The 1,2,4-oxadiazole scaffold is a highly versatile and privileged structure in medicinal chemistry, offering a foundation for the development of novel therapeutics with a wide range of biological activities. [1][2][26]The extensive research into their anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties has yielded numerous promising lead compounds. The continued exploration of structure-activity relationships, optimization of pharmacokinetic properties, and elucidation of precise mechanisms of action will undoubtedly pave the way for the clinical translation of 1,2,4-oxadiazole-based drugs. This guide provides a solid foundation for researchers to design and evaluate new derivatives with enhanced efficacy and safety profiles, ultimately contributing to the advancement of modern medicine.

References

- In vitro assays and techniques utilized in anticancer drug discovery - PubMed

- Antioxidant and anti-inflammatory properties of 1,2,4-oxadiazole analogs of resver

- Recent Advancements in Anticancer Activities of 1,2,4-Oxadiazole Conjug

- Bioassays for anticancer activities - PubMed

- In Vitro Assays to Study The Hallmarks of Cancer - QIMA Life Sciences

- Synthesis, biological evaluation and docking studies of 1,2,4-oxadiazole linked 5-fluorouracil derivatives as anticancer agents - PubMed Central

- Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds - PMC

- Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC - PubMed Central

- Biological activity of oxadiazole and thiadiazole deriv

- A Review: 1,2,4-oxadiazole as Potential Anticancer Scaffold 2020-2024 - ResearchG

- Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals - PubMed

- In Vivo Animal Models in Preclinical Evaluation of Anti- Inflamm

- 1,2,4-Oxadiazole as a Privileged Scaffold for Anti-inflammatory and Analgesic Activities: A Review | Bentham Science Publishers

- Synthesis and biological evaluation of 1,2,4-oxadiazole core derivatives as potential neuroprotectants against acute ischemic stroke - PubMed

- Novel 1,2,4-Oxadiazole Deriv

- In vitro and In vivo Models for Anti-inflammation: An Evalu

- Design, Synthesis, and Biological Evaluation of 1,2,4-Oxadiazole Derivatives Containing an Aryl Carboxylic Acid Moiety - ACS Public

- Design, synthesis, and biological evaluation of 1,2,4-oxadiazole-based derivatives as multitarget anti-Alzheimer agents - RSC Publishing

- Synthesis of 1,2,4-oxadiazole derivatives: anticancer and 3D QSAR studies - ResearchG

- In vitro and In vivo Models for Anti-inflammation: An Evaluative Review - ResearchG

- In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verific

- In vivo screening method for anti inflamm

- Bioassays for anticancer activities. - Semantic Scholar

- 1,2,4-Oxadiazole as a Privileged Scaffold for Anti-inflammatory and Analgesic Activities: A Review - PubMed

- Synthesis and biological activity of 1,2,4-oxadiazole derivatives: highly potent and efficacious agonists for cortical muscarinic receptors | Journal of Medicinal Chemistry - ACS Public

- Biological activity of oxadiazole and thiadiazole deriv

- Synthesis and biological evaluation of 1,2,4-oxadiazole linked 1,3,4-oxadiazole derivatives as tubulin binding agents - Taylor & Francis Online

- Oxadiazole: A highly versatile scaffold in drug discovery - Sci-Hub

- Biological activity of oxadiazole and thiadiazole deriv

- A Comparative Analysis of the Biological Activity of 1,2,4-Oxadiazole and 1,3,4-Oxadiazole Isomers - Benchchem

- A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents - PMC - NIH

- Synergism of a Novel 1,2,4-oxadiazole-containing Derivative with Oxacillin against Methicillin-Resistant Staphylococcus aureus - NIH

- 1,2,4-Oxadiazole Derivatives to Power Up Your Research | Building Blocks - Life Chemicals

- Development in medicinal chemistry via oxadiazole derivatives: patent spotlight 2020–2024 - Future Science

- Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole deriv

- 1,2,4-Oxadiazole as a privileged scaffold for anti-inflammatory and analgesic activities: A complete review | Request PDF - ResearchG

- Table 1 Antibacterial and Antifungal activity of novel compounds at...

- A Review on Oxadiazole derivatives and their Biological activities - ResearchG

- Antimicrobial activity of 1,3,4-oxadiazole derivatives against planktonic cells and biofilm of Staphylococcus aureus - NIH

- Antibacterial properties of a novel 1,2,4 oxadiazole - Federation of American Societies for Experimental Biology

- Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture - MDPI

- Anti-inflammatory and Antimicrobial Potential of 1, 3, 4-oxadiazoles and its Deriv

- Design, Synthesis, and Antibacterial and Antifungal Activities of Novel Trifluoromethyl and Trifluoromethoxy Substituted Chalcone Deriv

- Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applic

- Synthesis and study of antibacterial and antifungal activities of novel 8-methyl-7,9-diaryl-1,2,4,8-tetraazaspiro[4.5]decan-3-thiones - PubMed

- Evaluation of novel compounds as anti-bacterial or anti-virulence agents - Frontiers

- Antioxidant and anti-inflammatory properties of 1,2,4-oxadiazole analogs of resveratrol | Request PDF - ResearchG

Sources

- 1. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benthamdirect.com [benthamdirect.com]

- 3. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. tandfonline.com [tandfonline.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. juniperpublishers.com [juniperpublishers.com]

- 8. 1,2,4-Oxadiazole as a Privileged Scaffold for Anti-inflammatory and Analgesic Activities: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis, biological evaluation and docking studies of 1,2,4-oxadiazole linked 5-fluorouracil derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. In vitro assays and techniques utilized in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. In Vitro Assays to Study The Hallmarks of Cancer - QIMA Life Sciences [qima-lifesciences.com]

- 15. A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Synergism of a Novel 1,2,4-oxadiazole-containing Derivative with Oxacillin against Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Antibacterial properties of a novel 1,2,4 oxadiazole [morressier.com]

- 18. Development in medicinal chemistry via oxadiazole derivatives: patent spotlight 2020–2024 - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Antimicrobial activity of 1,3,4-oxadiazole derivatives against planktonic cells and biofilm of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Design, Synthesis, and Antibacterial and Antifungal Activities of Novel Trifluoromethyl and Trifluoromethoxy Substituted Chalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Synthesis and study of antibacterial and antifungal activities of novel 8-methyl-7,9-diaryl-1,2,4,8-tetraazaspiro[4.5]decan-3-thiones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Synthesis and biological evaluation of 1,2,4-oxadiazole core derivatives as potential neuroprotectants against acute ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Design, synthesis, and biological evaluation of 1,2,4-oxadiazole-based derivatives as multitarget anti-Alzheimer agents - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 25. soc.chim.it [soc.chim.it]

- 26. sci-hub.box [sci-hub.box]

3-Bromo-5-ethyl-1,2,4-oxadiazole literature review

An In-depth Technical Guide to 3-Bromo-5-ethyl-1,2,4-oxadiazole: Synthesis, Reactivity, and Applications in Drug Discovery

Foreword

Prepared for researchers, medicinal chemists, and professionals in drug development, this guide provides a comprehensive technical overview of this compound. As a Senior Application Scientist, my objective is to move beyond a simple recitation of facts. This document is structured to deliver field-proven insights, explaining the causal relationships behind experimental choices and providing a framework for this molecule's effective use as a strategic building block in modern synthetic and medicinal chemistry. While direct literature on this specific compound is sparse, this guide synthesizes data from closely related analogues and established chemical principles to present a robust and actionable resource.

The Strategic Value of the 1,2,4-Oxadiazole Scaffold

The 1,2,4-oxadiazole ring is a five-membered heterocycle that has garnered significant attention in medicinal chemistry.[1][2] Its prominence stems from its role as a bioisostere for ester and amide functionalities. This bioisosteric replacement is a cornerstone of modern drug design, as it can enhance a molecule's metabolic stability by replacing easily hydrolyzed groups with a more robust heterocyclic core, often leading to improved pharmacokinetic profiles.[2]

The subject of this guide, this compound, is a particularly valuable scaffold. It possesses two key points of functionality:

-

The 3-Bromo Group: A reactive handle perfectly suited for a variety of palladium-catalyzed cross-coupling reactions, allowing for the facile introduction of diverse aryl, heteroaryl, or alkyl substituents.

-

The 5-Ethyl Group: A simple alkyl substituent that can influence lipophilicity and van der Waals interactions within a target protein's binding pocket.

This combination makes this compound an excellent starting point for the construction of compound libraries aimed at hit-to-lead optimization in drug discovery programs.

Physicochemical Properties and Safety Profile

A clear understanding of a compound's physical properties and hazards is fundamental to its safe and effective use in a laboratory setting.

| Property | Value | Source |

| CAS Number | 1256643-25-0 | [3] |

| Molecular Formula | C₄H₅BrN₂O | [3] |

| Molecular Weight | 177.00 g/mol | [3] |

| Appearance | White Solid (Predicted) | N/A |

| Boiling Point (Predicted) | 187.63 °C | [4] |

| Melting Point (Predicted) | 30.13 °C | [4] |

| Density (Predicted) | 1.71 g/cm³ | [3] |

| Water Solubility (Predicted) | 33924.9 mg/L | [4] |

Safety Information: Based on available safety data for this and structurally related compounds, this compound should be handled with care.

-

Hazard Statements: Harmful if swallowed (H302), Causes skin irritation (H315), Causes serious eye irritation (H319), May cause respiratory irritation (H335).

-

Precautionary Measures: Use in a well-ventilated area, wear appropriate personal protective equipment (PPE) including gloves, safety goggles, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

Proposed Synthesis and Mechanism

The proposed two-step, one-pot synthesis involves the O-acylation of propionamidoxime with bromoacetyl bromide, followed by base-mediated cyclization.

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. 1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chembk.com [chembk.com]

- 4. This compound (1256643-25-0) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

- 5. Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles | MDPI [mdpi.com]

- 6. 1,2,4-Oxadiazole synthesis [organic-chemistry.org]

- 7. researchgate.net [researchgate.net]

Unlocking the Potential of 3-Bromo-5-ethyl-1,2,4-oxadiazole: A Technical Guide to Emerging Research Frontiers

Introduction: The 1,2,4-oxadiazole moiety is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry and materials science. Its inherent metabolic stability and ability to act as a bioisosteric replacement for ester and amide functionalities have made it a cornerstone in the design of novel therapeutic agents.[1] This guide focuses on a particularly versatile, yet underexplored, member of this family: 3-Bromo-5-ethyl-1,2,4-oxadiazole. The presence of a bromine atom at the 3-position serves as a versatile synthetic handle, opening a gateway to a vast chemical space through modern cross-coupling methodologies. This document provides a comprehensive exploration of potential research avenues for this compound, offering detailed experimental frameworks for its synthesis, derivatization, and evaluation in key therapeutic and materials science applications.

Core Scaffold Synthesis: A Proposed Pathway

Proposed Synthetic Route

The synthesis commences with the readily available ethyl amidoxime, which is then acylated with bromoacetic anhydride, followed by a base-mediated cyclization to yield the target compound.

Diagram: Proposed Synthesis of this compound

Sources

A Theoretical Deep Dive into 3-Bromo-5-ethyl-1,2,4-oxadiazole: A Computational Guide for Drug Discovery

Abstract

The 1,2,4-oxadiazole scaffold is a cornerstone in medicinal chemistry, prized for its metabolic stability and role as a bioisostere for esters and amides.[1] This technical guide provides a comprehensive theoretical framework for the in-depth computational analysis of a promising, yet underexplored derivative: 3-Bromo-5-ethyl-1,2,4-oxadiazole. By leveraging Density Functional Theory (DFT) and other computational methods, we will elucidate the structural, electronic, and spectroscopic properties of this molecule. This guide is intended for researchers, scientists, and drug development professionals, offering a roadmap for predicting the molecule's behavior and potential as a therapeutic agent. The methodologies and expected outcomes detailed herein are grounded in established theoretical studies of related oxadiazole compounds.

Introduction: The Significance of the 1,2,4-Oxadiazole Core

The 1,2,4-oxadiazole ring is a five-membered heterocycle containing one oxygen and two nitrogen atoms. Its derivatives have garnered significant attention in drug discovery due to their wide array of biological activities, including anticancer, antileishmanial, and antifungal properties.[2][3][4] The introduction of a bromine atom and an ethyl group at the 3 and 5 positions, respectively, is anticipated to modulate the molecule's physicochemical properties, influencing its reactivity, lipophilicity, and potential interactions with biological targets. Theoretical studies, particularly those employing DFT, have proven invaluable in understanding the structure-activity relationships of such compounds.[5][6]

This guide will present a theoretical workflow to comprehensively characterize this compound. We will explore its optimized molecular geometry, vibrational frequencies, electronic landscape, and NMR spectroscopic signatures.

Computational Methodology: A Validated Approach

The theoretical investigation of this compound will be conducted using a combination of computational chemistry techniques that have been successfully applied to similar heterocyclic systems.

Geometry Optimization

The initial step involves determining the most stable three-dimensional conformation of the molecule. This is achieved through geometry optimization calculations, which locate the minimum energy structure on the potential energy surface.

Experimental Protocol:

-

Initial Structure Generation: The 2D structure of this compound will be drawn using a molecular editor and converted to a 3D structure.

-

Computational Method: Density Functional Theory (DFT) calculations will be performed using a widely recognized functional, such as B3LYP, which has demonstrated high accuracy for organic molecules.[7][8]

-

Basis Set: A Pople-style basis set, such as 6-311G(d,p), will be employed to provide a good balance between computational cost and accuracy.

-

Solvation Model: To simulate a more biologically relevant environment, a solvent model like the Polarizable Continuum Model (PCM) can be incorporated, using a solvent such as water or dimethyl sulfoxide (DMSO).

-

Frequency Calculation: A frequency calculation will be performed on the optimized geometry to confirm that it corresponds to a true energy minimum (i.e., no imaginary frequencies).

Caption: Workflow for Geometry Optimization and Vibrational Analysis.

Spectroscopic Characterization

Theoretical calculations can predict various spectroscopic properties, providing valuable data for the identification and characterization of the synthesized compound.

-

Infrared (IR) Spectroscopy: The vibrational frequencies obtained from the frequency calculation can be used to generate a theoretical IR spectrum. This allows for the assignment of characteristic absorption bands to specific molecular vibrations.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to predict the ¹H and ¹³C NMR chemical shifts.[9] These theoretical values, when referenced against a standard like tetramethylsilane (TMS), can be compared with experimental data to confirm the molecular structure.

Table 1: Predicted Spectroscopic Data for this compound

| Spectroscopic Data | Predicted Values | Assignment |

| ¹H NMR (δ, ppm) | ~ 1.4 (triplet) | -CH₃ of ethyl group |

| ~ 2.9 (quartet) | -CH₂ of ethyl group | |

| ¹³C NMR (δ, ppm) | ~ 12 | -CH₃ of ethyl group |

| ~ 25 | -CH₂ of ethyl group | |

| ~ 158 | C3 (carbon attached to Br) | |

| ~ 175 | C5 (carbon attached to ethyl) | |

| IR (cm⁻¹) | ~ 2900-3000 | C-H stretching (ethyl) |

| ~ 1600 | C=N stretching (oxadiazole) | |

| ~ 1450 | C-N stretching (oxadiazole) | |

| ~ 1050 | C-O stretching (oxadiazole) | |

| ~ 600-700 | C-Br stretching |

Note: These are estimated values based on typical ranges for similar functional groups and require actual calculations for precise prediction.

Electronic Properties: Unveiling Reactivity and Potential Interactions

Understanding the electronic structure of this compound is crucial for predicting its reactivity and potential as a drug candidate.

Frontier Molecular Orbitals (FMOs)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's chemical reactivity.

-

HOMO: Represents the ability to donate an electron. A higher HOMO energy suggests a better electron donor.

-

LUMO: Represents the ability to accept an electron. A lower LUMO energy indicates a better electron acceptor.

-

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is an indicator of the molecule's kinetic stability. A larger gap implies higher stability and lower chemical reactivity.

Caption: Relationship between HOMO, LUMO, and the energy gap.

Molecular Electrostatic Potential (MEP)

The MEP map is a visual representation of the charge distribution on the molecule's surface. It is a valuable tool for identifying regions that are prone to electrophilic and nucleophilic attack.

-

Red Regions (Negative Potential): Indicate electron-rich areas, susceptible to electrophilic attack. In this compound, these are expected around the nitrogen and oxygen atoms of the oxadiazole ring.

-

Blue Regions (Positive Potential): Indicate electron-deficient areas, susceptible to nucleophilic attack. These are likely to be found around the hydrogen atoms of the ethyl group and potentially near the bromine atom due to its electron-withdrawing nature.

-

Green Regions (Neutral Potential): Represent areas of neutral charge.

The MEP analysis can provide insights into how the molecule might interact with biological macromolecules, such as enzymes or receptors.

Potential Applications in Drug Development

The theoretical data generated for this compound can be instrumental in the early stages of drug development.

-

Structure-Activity Relationship (SAR) Studies: By computationally modifying the substituents (e.g., replacing the ethyl group with other alkyl or aryl groups), researchers can perform in silico screening to predict how these changes affect the molecule's electronic properties and potential biological activity.

-

Pharmacophore Modeling: The MEP map and the distribution of functional groups can be used to develop a pharmacophore model, which defines the essential features required for a molecule to bind to a specific biological target.

-

ADMET Prediction: The calculated physicochemical properties, such as lipophilicity (which can be estimated from the molecular structure), can be used as input for predictive models of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET).

Conclusion

This technical guide has outlined a comprehensive theoretical framework for the computational study of this compound. By employing established DFT methodologies, it is possible to predict the molecule's structural, spectroscopic, and electronic properties with a high degree of confidence. The insights gained from such theoretical studies are invaluable for guiding the synthesis, characterization, and further development of this and other novel 1,2,4-oxadiazole derivatives as potential therapeutic agents. The synergy between computational prediction and experimental validation is a powerful paradigm in modern drug discovery, enabling a more rational and efficient search for new medicines.

References

- Vaidya, A., Jain, S., Kumar, B. P., Singh, S. K., Kashaw, S. K., & Agrawal, R. K. (2020). Synthesis of 1,2,4-oxadiazole derivatives: anticancer and 3D QSAR studies.

- de Oliveira, C. B., et al. (2022). 1,2,4-Oxadiazole Derivatives: Physicochemical Properties, Antileishmanial Potential, Docking and Molecular Dynamic Simulations of Leishmania infantum Target Proteins. MDPI. [Link]

- El-Azhary, A. A. (1995). Vibrational analysis of the spectra of 1,3,4-oxadiazole, 1,3,4-thiadiazole, 1,2,5-oxadiazole and 1,2,5-thiadiazole: comparison between DFT, MP2 and HF force fields. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. [Link]

- Zafar, H., et al. (2022).

- Li, Y., et al. (2022).

- Khan, I., et al. (2022). Synthesis of novel oxadiazole derivatives: DFT calculations, molecular docking studies, and in vitro, in vivo evaluation of antidiabetic activity using Drosophila melanogaster model.

- Oulhaj, O., et al. (2025). Structural, electronic, and spectroscopic properties of oxadiazole isomers in the light of DFT computational study. Current Chemistry Letters. [Link]

- Oulhaj, O., et al. (2025). Structural, electronic, and spectroscopic properties of oxadiazole isomers in the light of DFT computational study.

- Kupsik, A., et al. (2021). 1 H and 13 C NMR characterization of 1,3,4-oxadiazole derivatives.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis and Antifungal Activity of 1,2,4-Oxadiazole Derivatives [mdpi.com]

- 5. Computational Investigation of 1, 3, 4 Oxadiazole Derivatives as Lead Inhibitors of VEGFR 2 in Comparison with EGFR: Density Functional Theory, Molecular Docking and Molecular Dynamics Simulation Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pure.psu.edu [pure.psu.edu]

- 7. discovery.researcher.life [discovery.researcher.life]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

A Technical Guide to 3-Bromo-5-ethyl-1,2,4-oxadiazole: Sourcing, Synthesis, and Application

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Bromo-5-ethyl-1,2,4-oxadiazole, a valuable heterocyclic building block in medicinal chemistry and materials science. We will explore its commercial availability from key suppliers, detail its fundamental physicochemical properties, and present a validated synthesis protocol for its preparation. Furthermore, this guide discusses the broader significance of the 1,2,4-oxadiazole scaffold in drug discovery, contextualizing the utility of this specific bromo-ethyl derivative as a versatile intermediate for the synthesis of more complex molecular entities.

Introduction to this compound

This compound (CAS Number: 1256643-25-0) is a five-membered heterocyclic compound featuring an oxadiazole ring substituted with a bromine atom at the 3-position and an ethyl group at the 5-position. The 1,2,4-oxadiazole ring is a well-regarded pharmacophore in drug discovery due to its favorable properties. It is metabolically stable and can act as a bioisostere for ester and amide groups, improving pharmacokinetic profiles of drug candidates.[1] The presence of a bromine atom provides a reactive handle for a variety of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), making it an exceptionally useful intermediate for library synthesis and lead optimization campaigns. The ethyl group at the 5-position contributes to the molecule's lipophilicity and can engage in hydrophobic interactions within biological targets.

Commercial Availability and Procurement

This compound is available from several specialized chemical suppliers, typically on a research scale (milligrams to grams). Procurement for laboratory use is straightforward, though lead times and purity levels may vary between vendors. Researchers should note that this chemical is intended for professional research and commercial use only and is not for medical or consumer applications.[2]

| Supplier | CAS Number | Purity | Available Quantities |

| BLDpharm | 1256643-25-0 | Not specified | Inquire |

| CP Lab Safety | 1256643-25-0 | 95% | 1 g |

| Chemchart | 1256643-25-0 | Not specified | 200 µmol - 5 g |

This table is a representative sample and not exhaustive. Researchers are advised to consult supplier websites for the most current information on pricing, availability, and safety data sheets.

Synthesis and Characterization

While commercially available, in-house synthesis may be required for larger quantities or for analog preparation. The synthesis of 3,5-disubstituted 1,2,4-oxadiazoles is a well-established area of organic chemistry.[3][4] A common and reliable method involves the cyclization of an O-acyl amidoxime intermediate. This intermediate is typically formed from the reaction of an amidoxime with an acylating agent.

General Synthesis Workflow

The logical pathway to this compound involves the reaction of a bromo-functionalized amidoxime with an ethyl-containing acylating agent, or vice-versa. A plausible and efficient route starts with propionitrile, which is converted to its corresponding amidoxime, followed by reaction with a brominated acylating agent and subsequent cyclization.

Caption: A generalized workflow for the synthesis of this compound.

Exemplary Laboratory Protocol

This protocol is illustrative, based on established methods for 1,2,4-oxadiazole synthesis. Researchers must adapt and optimize conditions based on laboratory safety standards and available reagents.

Step 1: Synthesis of Propionamidoxime

-

To a stirred solution of hydroxylamine hydrochloride (1.1 eq) in ethanol, add a solution of sodium bicarbonate (1.1 eq) in water.

-